1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features an indolin-1-yl core, which is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by functional group modifications to introduce the amino and methoxy groups. The final step involves the formation of the ethanone moiety through a reaction with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the indole ring.
Reduction: This can reduce the ethanone moiety to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxyindolin-1-YL)-2-(dimethylamino)ethanone
- 1-(6-Aminoindolin-1-YL)-2-(dimethylamino)ethanone
- 1-(6-Amino-5-methoxyindole-3-YL)-2-(dimethylamino)ethanone
Uniqueness
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1116229-84-5 |
---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.298 |
IUPAC Name |
1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3 |
InChI Key |
AQXBGNALPUIDCH-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.